molecular formula C10H7NO4 B6597058 methyl 5-formylfuro[2,3-b]pyridine-2-carboxylate CAS No. 1253696-29-5

methyl 5-formylfuro[2,3-b]pyridine-2-carboxylate

Cat. No.: B6597058
CAS No.: 1253696-29-5
M. Wt: 205.17 g/mol
InChI Key: SIIHDKRSMFKILO-UHFFFAOYSA-N
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Description

Methyl 5-formylfuro[2,3-b]pyridine-2-carboxylate is an organic compound that belongs to the class of heterocyclic compounds It is characterized by a fused ring system consisting of a furan ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-formylfuro[2,3-b]pyridine-2-carboxylate typically involves the formation of the furan and pyridine rings followed by their fusion. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a pyridine derivative, the furan ring can be introduced through a series of reactions involving formylation and esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-formylfuro[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Methyl 5-carboxyfuro[2,3-b]pyridine-2-carboxylate.

    Reduction: Methyl 5-hydroxymethylfuro[2,3-b]pyridine-2-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-formylfuro[2,3-b]pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of fine chemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of methyl 5-formylfuro[2,3-b]pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-formylpyridine-2-carboxylate: Similar structure but lacks the furan ring.

    Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Contains a furan ring but has different substituents.

Uniqueness

Methyl 5-formylfuro[2,3-b]pyridine-2-carboxylate is unique due to its fused ring system, which imparts distinct chemical and physical properties. This structure allows for specific interactions in biological systems and provides a versatile scaffold for further chemical modifications.

Biological Activity

Methyl 5-formylfuro[2,3-b]pyridine-2-carboxylate is a compound of increasing interest due to its diverse biological activities. This article will explore its synthesis, biological properties, and potential applications, supported by relevant case studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of furo[2,3-b]pyridine derivatives with appropriate aldehydes. The use of various catalysts and reaction conditions can influence yield and purity. A common method includes the condensation reaction under mild acidic conditions, which facilitates the formation of the furo-pyridine structure while allowing for functionalization at the carboxylate position.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, an investigation into its effects on HeLa (cervical cancer) and HepG2 (liver cancer) cell lines revealed an IC50 value indicating potent anticancer activity.

Cell Line IC50 (µg/mL) Mechanism of Action
HeLa62.37Induction of apoptosis
HepG275.00Cell cycle arrest

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy.

Antimicrobial Activity

This compound has also shown promising antimicrobial properties. It has been tested against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as an antibacterial agent.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus1.00
Escherichia coli250

These findings suggest that the compound could serve as a lead for developing new antibacterial agents.

Case Studies

  • Anticancer Studies : A comprehensive study evaluated the anticancer properties of this compound using various in vitro assays. The results indicated a dose-dependent response in both HeLa and HepG2 cell lines, with significant morphological changes observed under microscopy consistent with apoptosis.
  • Antimicrobial Efficacy : Another case study focused on the antimicrobial activity against clinical isolates of bacteria. The compound was tested in vitro against strains resistant to conventional antibiotics, revealing a notable reduction in bacterial viability.

Research Findings

Research has consistently highlighted the versatility of this compound across various biological assays:

  • In vitro Studies : Various studies have confirmed its efficacy against multiple cancer cell lines and bacterial strains.
  • Structure-Activity Relationship (SAR) : Investigations into the structural modifications have provided insights into optimizing biological activity while minimizing toxicity.

Properties

IUPAC Name

methyl 5-formylfuro[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c1-14-10(13)8-3-7-2-6(5-12)4-11-9(7)15-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIHDKRSMFKILO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC(=CN=C2O1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901176839
Record name Furo[2,3-b]pyridine-2-carboxylic acid, 5-formyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901176839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253696-29-5
Record name Furo[2,3-b]pyridine-2-carboxylic acid, 5-formyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1253696-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo[2,3-b]pyridine-2-carboxylic acid, 5-formyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901176839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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